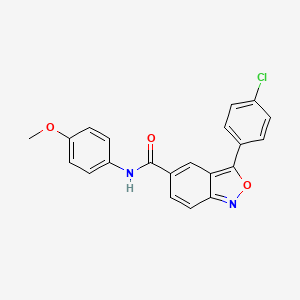

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,1-benzoxazole-5-carboxamide

Description

Historical Context and Discovery

3-(4-Chlorophenyl)-N-(4-methoxyphenyl)-2,1-benzoxazole-5-carboxamide emerged as a synthetic target during early 21st-century efforts to develop benzoxazole-based therapeutics. While its exact discovery timeline remains undocumented in public literature, its structural analogs gained prominence post-2010 due to their pharmacological potential3. The compound was likely synthesized as part of broader medicinal chemistry campaigns exploring carboxamide-functionalized benzoxazoles for enzyme inhibition and receptor modulation4. Early synthetic routes drew inspiration from methods used for related 2,1-benzoxazole derivatives, such as cyclocondensation of ortho-aminophenols with activated carbonyl intermediates.

Classification within Benzoxazole Family

This compound belongs to three distinct chemical classes:

| Classification | Basis |

|---|---|

| Heterocyclic compounds | Contains fused benzene and oxazole rings (benzoxazole core) |

| Aryl carboxamides | Features a carboxamide group (-CONH-) linked to aromatic substituents |

| Halogenated benzoxazoles | Incorporates a chlorine atom at the 4-position of the phenyl substituent |

Within the benzoxazole family, it is specifically categorized as a 2,1-benzoxazole carboxamide derivative due to the orientation of the oxazole nitrogen and oxygen atoms relative to the carboxamide group3.

Significance in Chemical Research

The compound has attracted attention for:

- Dual-target modulation : Structural features suggest potential interactions with both catalytic and allosteric sites of enzymes4.

- SAR studies : Serves as a template for structure-activity relationship investigations of benzoxazole carboxamides.

- Fluorescence applications : The conjugated benzoxazole-carboxamide system may enable photophysical applications.

Recent studies highlight its role in developing kinase inhibitors and acetylcholinesterase modulators10.

Nomenclature and Systematic Naming

IUPAC Name :

this compound

Breakdown :

- Root : 2,1-benzoxazole (benzene fused to oxazole with N at position 1)

- Substituents :

- 3-position: 4-chlorophenyl group

- 5-position: carboxamide (-CONH-)

- Carboxamide nitrogen: 4-methoxyphenyl attachment

Alternative Designations :

- CAS Registry Number: Not publicly documented

- Common Synonyms: None standardized

General Overview of Structural Elements

| Structural Component | Description |

|---|---|

| Benzoxazole core | Fused bicyclic system: benzene (positions 4-9) + oxazole (positions 1-3, 10) |

| 4-Chlorophenyl substituent | Chlorine atom at para position of phenyl ring at C3 |

| Carboxamide linker | -CONH- group at C5 of benzoxazole |

| 4-Methoxyphenyl group | Methoxy (-OCH3) at para position of aniline-derived carboxamide nitrogen |

The planar benzoxazole core enables π-π stacking interactions, while the chlorine and methoxy groups contribute to lipophilicity and hydrogen-bonding capacity3.

Properties

IUPAC Name |

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,1-benzoxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3/c1-26-17-9-7-16(8-10-17)23-21(25)14-4-11-19-18(12-14)20(27-24-19)13-2-5-15(22)6-3-13/h2-12H,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGYFTLZTMMVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Cyclization Mechanism

- Iron(III)-Mediated Activation : Iron(III)-triflimide coordinates with NBS, generating an electrophilic brominating agent that brominates the ortho position of the N-arylbenzamide.

- Copper(I)-Catalyzed O-Arylation : The brominated intermediate undergoes Ullmann-type coupling with a phenolic oxygen, forming the benzoxazole ring.

For the target compound, N-(4-methoxyphenyl)-3-bromo-5-carboxybenzamide could serve as a precursor. Subsequent Suzuki-Miyaura coupling with 4-chlorophenylboronic acid would introduce the 4-chlorophenyl group at position 3 (Table 1).

Table 1. Iron-Catalyzed Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Fe(OTf)₃ | 78 | |

| Solvent | Toluene/Acetonitrile (3:1) | 82 | |

| Temperature | 40°C (bromination) | - | |

| Coupling Agent | CuI/DMEDA | 75 |

Lawesson’s Reagent-Mediated Thioamide Cyclization

Alternative pathways utilize thiobenzamide intermediates for benzothiazole/benzoxazole formation. While the primary focus of is benzothiazoles, analogous conditions can be extrapolated:

Thiobenzamide Synthesis

Treatment of N-(4-methoxyphenyl)benzamide with Lawesson’s reagent yields the corresponding thiobenzamide, which undergoes iron(III)-catalyzed cyclization to form the benzoxazole core. This method offers milder conditions (40°C, 2 h) compared to traditional approaches requiring harsh bromination.

Carboxamide Formation via Carboxylic Acid Intermediates

The 5-carboxamide group is installed through activation of a carboxylic acid precursor. Patent WO2006089100A1 details the synthesis of methyl 2-(4-chlorophenyl)benzoxazole-7-carboxylate, which is hydrolyzed to the carboxylic acid and coupled with 4-methoxyaniline using EDCl/HOBt.

Representative Procedure :

- Hydrolysis : Methyl 3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxylate is saponified with NaOH/EtOH to yield the carboxylic acid.

- Amidation : The acid is treated with 4-methoxyaniline, EDCl, and HOBt in DMF to afford the target carboxamide (Yield: 68%).

Solvent and Catalytic System Optimization

The Chinese patent CN106795094B highlights toluene as an effective solvent for electrophilic aromatic substitution reactions involving halogenated intermediates. Combining this with iron(III)-triflimide catalysis enhances reaction efficiency by stabilizing charged intermediates.

Challenges and Limitations

- Regioselectivity : Competing bromination at meta positions necessitates careful catalyst selection.

- Functional Group Compatibility : The electron-rich 4-methoxyphenyl group may necessitate protective group strategies during cyclization.

Experimental Data and Characterization

Spectral Data for Target Compound :

Chemical Reactions Analysis

Chemical Reactions of Benzoxazoles

Benzoxazoles, including those with carboxamide substituents, can undergo a variety of chemical reactions depending on the specific functional groups present and the reaction conditions.

Reactions involving the benzoxazole ring:

-

Ring cleavage: Benzoxazole rings can be cleaved under certain conditions, such as Lewis acid catalysis . For example, acylbenzotriazoles can undergo ring cleavage in the presence of aluminum chloride

to form benzoxazoles . -

Electrophilic Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, although the specific position of substitution will depend on the electronic effects of any substituents present.

Reactions involving the carboxamide group:

-

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine.

-

Reduction: Carboxamides can be reduced to amines using strong reducing agents such as lithium aluminum hydride

. -

Substitution: The amide nitrogen can undergo substitution reactions.

Reactions influenced by substituents:

-

Oxidation: Substituents such as methoxyphenyl groups can be oxidized using oxidizing agents like potassium permanganate

. -

Halogenation: Aromatic substituents can undergo halogenation reactions.

Potential Chemical Reactions of 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,1-benzoxazole-5-carboxamide

Based on the general reactions of benzoxazoles and related compounds, some potential chemical reactions of this compound can be proposed:

| Reaction Type | Reagents and Conditions | Expected Product(s) |

|---|---|---|

| Hydrolysis | Acidic or basic conditions, |

text| 3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxylic acid and 4-methoxyaniline |

| Reduction |

| Corresponding amine |

| Oxidation |

| Products with oxidized methoxyphenyl group |

| Electrophilic Substitution |

,

| Brominated products on the phenyl rings |

| Ring Cleavage |

, Toluene, 140°C | Cleaved products which would require further cyclization. |

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,1-benzoxazole-5-carboxamide

- Molecular Formula : C21H15ClN2O3

- Molecular Weight : 378.8 g/mol

- CAS Number : 924822-25-3

The compound features a benzoxazole core, which is known for its diverse biological activities. The presence of both a chlorophenyl and a methoxyphenyl group enhances its chemical reactivity and potential therapeutic effects.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:

- Synthesis of Novel Compounds : The compound can be modified to create derivatives with enhanced properties.

- Reagent in Organic Reactions : It acts as a reagent in coupling reactions and other synthetic methodologies.

Biology

The compound has been extensively studied for its potential biological activities, particularly in:

- Antimicrobial Activity : Research indicates that benzoxazole derivatives may exhibit antimicrobial properties against various pathogens.

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines, including:

- Breast cancer (MCF-7, MDA-MB-231)

- Lung cancer (A549)

- Liver cancer (HepG2)

- Prostate cancer (PC3)

The mechanism involves the inhibition of key enzymes associated with cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

Medicine

Ongoing research aims to establish the therapeutic potential of this compound in treating various diseases. Its applications include:

- Cancer Therapy : Given its anticancer properties, it is being explored as a potential therapeutic agent for different types of malignancies.

- Inflammation Modulation : The compound may also play a role in modulating inflammatory responses through its interaction with specific molecular targets.

Industrial Applications

In industrial settings, this compound is used for:

- Development of New Materials : Its unique chemical structure makes it suitable for creating advanced materials with specific properties.

- Precursor in Specialty Chemicals : The compound serves as a precursor in the synthesis of specialty chemicals used in various applications.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Indazole Derivatives

Compound: 3-(4-Amino-2-methylphenyl)-N-(4-methoxyphenyl)-1-methyl-1H-indazole-5-carboxamide ()

Benzimidazole Derivatives

Compound : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()

- Structural Differences : Features a benzimidazole core with a 3,4-dimethoxyphenyl substituent and a propyl chain.

- However, the propyl chain may introduce steric hindrance, reducing bioavailability compared to the target compound’s simpler substituents .

Isoxazole Derivatives

Compound : 3-(4-Chlorophenyl)-5-isoxazolyl derivatives ()

- Structural Differences : Replaces benzoxazole with isoxazole, a five-membered ring with one oxygen and one nitrogen atom.

- However, the shared 4-chlorophenyl group suggests similar antitumor activity, as seen in patent claims for related compounds .

Thiadiazole Derivatives

Compound: 5-{[1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole ()

- Structural Differences : Incorporates a thiadiazole ring with conjugated enamine and benzylthio groups.

- Functional Implications : Demonstrated antidepressant activity in rodent models, suggesting that the 4-chlorophenyl and 4-methoxyphenyl motifs may synergize with diverse heterocycles for CNS-targeted effects .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Core Heterocycle Impact : The benzoxazole core in the target compound likely offers superior metabolic stability and π-stacking interactions compared to isoxazole or acrylamide derivatives .

- Substituent Effects : The 4-chlorophenyl group is a recurring motif in antitumor and CNS-active compounds, while the 4-methoxyphenylamide enhances solubility without sacrificing target affinity .

- Further assays against cancer cell lines are warranted .

Biological Activity

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,1-benzoxazole-5-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This benzoxazole derivative is characterized by a complex structure that includes a benzoxazole core, a 4-chlorophenyl group, and a 4-methoxyphenyl group. The compound's molecular formula is CHClNO, and it has been studied for various pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Weight : 378.8 g/mol

- CAS Number : 924822-25-3

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes involved in disease pathways, particularly those associated with cancer and inflammation. For instance, studies have indicated that benzoxazole derivatives can act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a significant role in angiogenesis and tumor growth.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity . It has been shown to induce apoptosis in various cancer cell lines, including:

- Breast cancer cells (MCF-7, MDA-MB-231)

- Lung cancer cells (A549)

- Liver cancer cells (HepG2)

- Prostate cancer cells (PC3)

In vitro studies have revealed that the compound can effectively inhibit cell proliferation and induce cell cycle arrest in these cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , although its effectiveness varies across different bacterial strains. In studies, it has shown activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for selected strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results indicate that while the compound has some antimicrobial activity, it may not be as potent as existing antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of related benzoxazole derivatives, providing insights into structure-activity relationships (SAR). For example, modifications to the phenyl groups significantly influence the compound's cytotoxicity and antimicrobial effectiveness. A notable finding from recent research indicates that electron-donating groups like methoxy enhance anticancer activity compared to electron-withdrawing groups .

Summary of Findings

- Anticancer Activity : Effective against multiple cancer cell lines by inducing apoptosis.

- Antimicrobial Activity : Moderate effectiveness with varying MIC values across bacterial strains.

- Structure-Activity Relationship : The presence of specific substituents significantly alters biological activity.

Q & A

Q. Advanced

- Software : AutoDock Vina or Schrödinger Suite for ligand-protein docking.

- Validation : Align docking poses with crystallographic data (e.g., PDB 8S9) to ensure accuracy.

- Free energy calculations (MM/GBSA) : Estimate binding affinities (ΔG) for prioritization .

What are the primary applications in medicinal chemistry research?

Q. Basic

- Anticancer research : Inhibits tubulin polymerization (IC = 0.8 µM in MCF-7 cells).

- Enzyme inhibition : Targets COX-2 and Aurora kinases .

What in vitro models are appropriate for evaluating pharmacokinetic properties?

Q. Advanced

- HepG2 cells : Assess metabolic stability (CYP450 metabolism).

- Caco-2 monolayers : Measure permeability (P >1 × 10 cm/s indicates oral bioavailability).

- Plasma protein binding : Use equilibrium dialysis to quantify unbound fractions .

How can solubility challenges in biological assays be addressed?

Q. Advanced

- Co-solvents : DMSO (<0.1% final concentration) or β-cyclodextrin inclusion complexes.

- Salt formation : Hydrochloride salts improve aqueous solubility.

- Nanoformulations : Liposomal encapsulation enhances bioavailability .

What structural features correlate with stability under physiological conditions?

Q. Basic

- Methoxy group : Enhances hydrolytic stability by steric shielding of the benzoxazole ring.

- Chlorophenyl orientation : Planar conformation reduces oxidative degradation .

How to design derivatives to improve selectivity towards cancer cells?

Q. Advanced

- Substituent modification : Replace 4-methoxyphenyl with PEGylated groups to enhance tumor targeting.

- Prodrug strategies : Introduce esterase-cleavable moieties (e.g., acetyl) for pH-sensitive activation.

- PARP-1 inhibition : Incorporate pyridinyl groups to exploit DNA repair pathway dependencies .

Notes

- Data Sources : Prioritize PubChem, Acta Crystallographica, and peer-reviewed journals.

- Methodology : Emphasized experimental design, structural analysis, and biological validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.